molecular formula C5H11NO3S B587244 S-(2-Hydroxyethyl-d4)-L-cysteine CAS No. 1331903-64-0

S-(2-Hydroxyethyl-d4)-L-cysteine

Cat. No.: B587244
CAS No.: 1331903-64-0
M. Wt: 169.231
InChI Key: MWFRVMDVLYIXJF-QKFGUNHMSA-N
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Description

S-(2-Hydroxyethyl-d4)-L-cysteine: is a deuterated derivative of L-cysteine, an amino acid that plays a crucial role in various biological processes. The deuterium labeling in this compound is used to trace and study metabolic pathways and reactions in biological systems. This compound is particularly valuable in research due to its stability and the ability to track its behavior in complex biological environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(2-Hydroxyethyl-d4)-L-cysteine typically involves the incorporation of deuterium into the hydroxyethyl group of L-cysteine. One common method is the reaction of L-cysteine with deuterated ethylene oxide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified using chromatographic techniques to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification methods to achieve the desired product quality. The production is carried out in compliance with Good Manufacturing Practices (GMP) to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

S-(2-Hydroxyethyl-d4)-L-cysteine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the thiol group to a disulfide bond or sulfonic acid.

    Reduction: The disulfide bonds formed during oxidation can be reduced back to thiol groups.

    Substitution: The hydroxyethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Free thiol groups.

    Substitution: Compounds with different functional groups replacing the hydroxyethyl group.

Scientific Research Applications

S-(2-Hydroxyethyl-d4)-L-cysteine is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a tracer in studying reaction mechanisms and pathways.

    Biology: Helps in understanding metabolic processes and protein interactions.

    Medicine: Used in pharmacokinetic studies to track drug metabolism and distribution.

    Industry: Employed in the development of stable isotope-labeled standards for analytical methods.

Mechanism of Action

The mechanism of action of S-(2-Hydroxyethyl-d4)-L-cysteine involves its incorporation into biological systems where it participates in various biochemical reactions. The deuterium labeling allows researchers to track its movement and transformation within the system. It interacts with enzymes and proteins, providing insights into their function and behavior.

Comparison with Similar Compounds

Similar Compounds

  • S-(2-Hydroxyethyl)glutathione-d4 Hydrochloride
  • Bis(2-butoxyethyl) 2-Hydroxyethyl-d4 Phosphate Triester

Uniqueness

S-(2-Hydroxyethyl-d4)-L-cysteine is unique due to its specific labeling with deuterium, which provides enhanced stability and traceability in biological systems. Compared to other similar compounds, it offers distinct advantages in studying sulfur-containing amino acids and their metabolic pathways.

Properties

CAS No.

1331903-64-0

Molecular Formula

C5H11NO3S

Molecular Weight

169.231

IUPAC Name

(2R)-2-amino-3-(1,1,2,2-tetradeuterio-2-hydroxyethyl)sulfanylpropanoic acid

InChI

InChI=1S/C5H11NO3S/c6-4(5(8)9)3-10-2-1-7/h4,7H,1-3,6H2,(H,8,9)/t4-/m0/s1/i1D2,2D2

InChI Key

MWFRVMDVLYIXJF-QKFGUNHMSA-N

SMILES

C(CSCC(C(=O)O)N)O

Synonyms

3-(2-Hydroxyethylthio-d4)alanine;  (2R)-2-Amino-3-[(2-hydroxyethyl-d4)_x000B_sulfanyl]propionic Acid;  (S)-2-Hydroxyethyl-d4-L-cysteine;  3-(β-Hydroxyethyl-d4-thio)alanine;  3-[(2-Hydroxyethyl-d4)thio]-L-alanine; 

Origin of Product

United States

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